4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one is a chemical compound that has garnered interest in medicinal chemistry, particularly for its potential therapeutic applications. It is classified as a pyridazinone derivative, which is known for its biological activity, especially in the context of cancer treatment. The compound's structure includes a bromine atom, a piperidine moiety, and a pyridazinone core, which contribute to its pharmacological properties.
The compound is referenced in multiple patent documents and scientific literature, including entries in PubChem and various chemical databases. Notably, it is associated with research on inhibitors of specific bromodomain-containing proteins that play roles in disease processes such as cancer and inflammation .
4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one falls under the category of heterocyclic compounds. Its classification can be further detailed as follows:
The synthesis of 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one typically involves multi-step organic reactions. Common methods include:
Specific reagents and conditions are critical for each step to ensure high yield and purity. For example, using bromine or N-bromosuccinimide for bromination under controlled temperatures can minimize side reactions.
The molecular formula for 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one is . The structure features:
The compound's molecular weight is approximately 392.29 g/mol. Its structural representation can be visualized using chemical drawing software or databases like PubChem.
The compound participates in various chemical reactions that are relevant for its biological activity:
Reactions are typically conducted under inert atmospheres to prevent oxidation or hydrolysis of sensitive functional groups. Solvents such as dimethyl sulfoxide or acetonitrile are often employed to facilitate solubility and reaction rates.
The mechanism of action for 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one primarily involves inhibition of bromodomain-containing proteins like P300/CBP-associated factor (PCAF) and GCN5. These proteins are implicated in transcriptional regulation related to cancer proliferation.
Inhibition leads to altered gene expression profiles that can suppress tumor growth or induce apoptosis in cancer cells. Studies have shown that targeting these pathways may enhance the efficacy of existing cancer therapies.
The compound is likely to be a solid at room temperature with moderate solubility in organic solvents due to its hydrophobic regions (the phenyl and piperidine groups) balanced by polar functionalities (the amino group).
Key chemical properties include:
4-Bromo-2-methyl-5-[[[3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one has potential applications in:
The synthesis of 4-bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one (C₁₇H₂₁BrN₄O) requires sequential construction of its pyridazinone and chiral piperidine components. The pyridazinone core is typically assembled via cyclocondensation of brominated hydrazine derivatives with 1,4-dicarbonyl equivalents, followed by regioselective bromination at the C4 position using phosphorus oxybromide (POBr₃) to install the critical bromo substituent [2] [7].
The (3S,5S)-1-methyl-5-phenylpiperidine moiety is synthesized through stereocontrolled Mannich reactions or reductive amination strategies. A validated approach involves lithium-halogen exchange on 1-bromo-2-(trifluoromethyl)benzene, followed by nucleophilic addition to N-protected piperidin-4-one. Subsequent dehydration and catalytic hydrogenation (Pd/C, ammonium formate) yield the trans-3,5-disubstituted piperidine scaffold. Chirality is introduced via asymmetric hydrogenation using DuPhos-type catalysts or chiral auxiliaries, ensuring ≥98% diastereomeric excess for the (3S,5S) configuration [3] [6].
Key intermediates:
Table 1: Key Synthetic Intermediates and Conditions
Intermediate | Synthetic Route | Stereocontrol Method | Yield (%) |
---|---|---|---|
(3S,5S)-1-Methyl-5-phenylpiperidin-3-amine | Catalytic hydrogenation of enamine | Rh-(R,R)-Et-DuPhos catalyst | 85 |
4-Bromo-2-methylpyridazin-3(2H)-one | POBr₃ bromination | N/A | 90 |
Coupled product | SNAr reaction | Stereochemistry preserved | 75 |
Brønsted acid catalysis enables efficient, stereoconservative functionalization of the piperidine intermediate. Chiral phosphoric acids (CPAs), such as TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate), catalyze two key transformations:
Mechanistically, the CPA activates carbonyl/imine substrates through hydrogen-bonding interactions while shielding one face of the prochiral intermediate. This dual role ensures high stereoselectivity (>95% ee) in nucleophilic additions. For SNAr coupling with the bromopyridazinone, weak carboxylic acids (e.g., acetic acid) enhance reaction rates by protonating the piperidine nitrogen, increasing nucleophilicity without epimerization [7] [8].
Table 3: Bronsted Acid-Catalyzed Reactions in Synthesis
Reaction | Catalyst (mol%) | Conditions | ee/De (%) | Yield (%) |
---|---|---|---|---|
Reductive Amination | (R)-TRIP (5) | Toluene, -40°C, 24h | 96 | 88 |
N-Methylation | CPA1 (10) | DIAD/PPh₃, THF, 0°C | >99 | 92 |
Pyridazinone Coupling | AcOH (20) | DMF, 110°C, 8h | >99 | 78 |
Solution-Phase Synthesis remains the predominant method, featuring:
Solid-Phase Synthesis has been explored for library generation but faces challenges:
Table 4: Synthesis Method Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield | 75% | 42% |
Enantiomeric Excess | >99% | 90% |
Typical Scale | Multi-gram (up to 100g) | Milligram (50–100 mg) |
Purification | Column chromatography between steps | Resin cleavage then HPLC |
Stereocontrol Strategy | Asymmetric catalysis | Chiral building blocks |
Key Limitation | Solvent-intensive | Epimerization risk |
List of Compounds Mentioned
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5